molecular formula C16H16FN5S2 B2852142 2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-37-1

2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine

Cat. No. B2852142
CAS RN: 868222-37-1
M. Wt: 361.46
InChI Key: VZVKHANHWOQDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms. It includes a fluorophenyl group, a methylsulfanyl group, a triazol group, and a pyrimidine group. Detailed structural analysis would require more specific data or computational chemistry techniques .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 361.46. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .

Scientific Research Applications

Molecular Structure and Potential Biological Activity

  • The molecular structure of similar compounds has been reported in various crystal environments, indicating interest in their potential biological activity, especially in coordination compounds. Such studies often explore the hydrogen-bonding interactions and supramolecular architecture, which can be pivotal in designing drugs with specific biological targets (Canfora et al., 2010).

Process Development and Synthesis

  • Research into the synthesis of similar compounds, like Voriconazole, a broad-spectrum triazole antifungal agent, provides insight into the chemical manipulation and process development of triazole-containing compounds. This includes discussions on diastereocontrol, organozinc derivatives, and synthetic routes, highlighting the complex chemistry involved in developing medically relevant compounds (Butters et al., 2001).

Catalysis and Solvent-Free Synthesis

  • The catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement showcases innovative approaches to chemical synthesis. These methods not only offer regioselective synthesis but also emphasize the importance of sustainable and efficient synthetic strategies (Moreno-Fuquen et al., 2019).

Antimicrobial Activity

  • Some derivatives of pyrimidine and triazole have been synthesized and evaluated for their antimicrobial activity. This indicates that compounds with similar structures could potentially be explored for their efficacy against various microbial strains, suggesting a pathway toward developing new antibacterial or antifungal agents (Alsaedi et al., 2019).

Supramolecular Chemistry

  • The study of supramolecular structures and interactions in compounds with similar chemical frameworks highlights the interest in utilizing these molecules for more than just their potential biological activity. Such research can lead to applications in materials science, including the development of new materials with specialized functions (Boese et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

As this compound is intended for research use only, it is not suitable for human or veterinary use. Specific safety and hazard information is not available in the current resources .

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5S2/c1-10-8-11(2)19-15(18-10)24-9-14-20-21-16(23-3)22(14)13-6-4-12(17)5-7-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVKHANHWOQDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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